DSTMS

Description

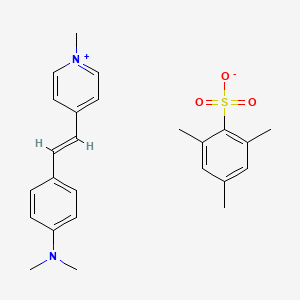

The exact mass of the compound this compound is 438.19771400 g/mol and the complexity rating of the compound is 496. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline;2,4,6-trimethylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N2.C9H12O3S/c1-17(2)16-8-6-14(7-9-16)4-5-15-10-12-18(3)13-11-15;1-6-4-7(2)9(8(3)5-6)13(10,11)12/h4-13H,1-3H3;4-5H,1-3H3,(H,10,11,12)/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAHLUINWIMHXTN-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)[O-])C.C[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)[O-])C.C[N+]1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O3S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.6 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Potential: A Technical Guide to the Nonlinear Optical Properties of DSTMS Crystals

For Researchers, Scientists, and Drug Development Professionals

The organic crystal 4-N,N-dimethylamino-4′-N′-methyl-stilbazolium 2,4,6-trimethylbenzenesulfonate (DSTMS) has emerged as a highly promising material for nonlinear optics, particularly in the generation and detection of terahertz (THz) radiation. Its large nonlinear optical coefficients and electro-optic coefficients make it a superior choice for various photonic applications. This technical guide provides a comprehensive overview of the core nonlinear optical properties of this compound, detailed experimental protocols for its characterization, and a comparative analysis of its performance.

Core Nonlinear Optical and Electro-Optic Properties

This compound exhibits exceptional second-order nonlinear optical properties, which are fundamental to its utility in frequency conversion applications. The key quantitative parameters are summarized in the tables below, offering a clear comparison of its capabilities.

| Property | Value | Wavelength | Reference |

| Nonlinear Optical Coefficient (d₁₁) | 214 ± 20 pm/V | 1900 nm | [1][2] |

| Effective Nonlinear Coefficient (dₑff) | 230 pm/V | Not Specified | [3] |

| Electro-Optic Coefficient (r₁₁) | 37 pm/V | 1900 nm | [1][2] |

| Property | Value | Conditions | Reference |

| Optical to THz Conversion Efficiency | > 3% | Pumped by Cr:forsterite laser at 1.25 µm | [4] |

| Optical to THz Conversion Efficiency | 1-3% | Simple Collinear Scheme | [2] |

| Optical to THz Conversion Efficiency | 0.22% | Pumped by 1030 nm Yb-laser | [3] |

| Second Harmonic Generation (SHG) Efficiency | ~19.2% | Incident wavelength 1200-1550 nm | [5] |

Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for replicating and building upon existing research. This section details the protocols for key experiments used to characterize the nonlinear optical properties of this compound.

Terahertz Generation via Optical Rectification

Optical rectification (OR) is a primary method for generating broadband THz pulses in this compound. The process involves the interaction of a high-intensity, ultrashort laser pulse with the crystal, leading to a second-order nonlinear polarization that radiates in the THz frequency range.

Experimental Workflow:

Caption: Experimental setup for THz generation and detection using this compound.

Methodology:

-

Laser Source: An ultrashort pulse laser, typically a Ti:sapphire or a Yb-doped laser, provides the fundamental beam. An Optical Parametric Amplifier (OPA) is often used to tune the pump wavelength to the optimal range for this compound, which is typically between 1.2 µm and 1.6 µm to achieve good phase matching between the optical and THz waves.[4][6]

-

Beam Splitting: The laser output is split into a high-power pump beam and a lower-power probe beam.

-

Pumping: The pump beam is focused onto the this compound crystal. The polarization of the pump beam is aligned with the crystallographic axis of this compound that has the largest nonlinear coefficient.

-

THz Generation: Through optical rectification, a broadband THz pulse is generated and co-propagates with the pump beam.

-

Filtering: A filter, such as a silicon wafer or a high-resistivity float-zone silicon filter, is used to block the residual pump beam while transmitting the THz radiation.

-

Detection (Electro-Optic Sampling): The THz pulse is focused onto an electro-optic (EO) crystal (e.g., ZnTe or GaP) collinearly with the time-delayed probe beam. The electric field of the THz pulse induces a birefringence in the EO crystal, which alters the polarization of the probe beam. This polarization change is measured using a Wollaston prism and a balanced photodetector. By varying the time delay between the pump and probe pulses, the temporal waveform of the THz electric field can be mapped.

Second Harmonic Generation (SHG) Characterization

The Maker fringe technique is a common method to determine the second-order nonlinear optical coefficients of a material. It involves measuring the intensity of the second harmonic light generated as a function of the angle of incidence of the fundamental beam on the crystal.

Logical Flow of Maker Fringe Measurement:

Caption: Logical workflow for Maker fringe measurements.

Methodology:

-

Light Source: A pulsed laser with a long coherence length, such as a Q-switched Nd:YAG laser operating at a fundamental wavelength where the crystal is transparent (e.g., 1900 nm), is used.

-

Polarization Control: A polarizer is used to set the polarization of the input fundamental beam.

-

Sample Mounting: The this compound crystal is mounted on a rotation stage that allows for precise control of the angle of incidence.

-

Focusing: The laser beam is focused onto the crystal.

-

SHG Generation: As the crystal is rotated, the intensity of the generated second harmonic light (at half the fundamental wavelength) will vary, creating an interference pattern known as Maker fringes.

-

Filtering and Detection: A spectral filter is placed after the crystal to block the fundamental wavelength and transmit only the second harmonic light. An analyzer (another polarizer) may be used to select a specific polarization of the SHG signal. The intensity is then measured by a photodetector.

-

Data Analysis: The measured SHG intensity as a function of the incidence angle is fitted to the theoretical Maker fringe equation. By comparing the fringe amplitude to that of a reference material with a known nonlinear coefficient (e.g., quartz), the components of the second-order nonlinear susceptibility tensor (dᵢⱼ) of this compound can be determined.

Conclusion

This compound crystals stand out as a premier material for nonlinear optics, offering high efficiency in both terahertz generation and second harmonic generation. The data and experimental protocols presented in this guide provide a solid foundation for researchers and scientists to explore and harness the remarkable properties of this compound in advanced photonic devices and applications, including high-speed modulators and sources for THz spectroscopy and imaging. The continued investigation into its properties and optimization of experimental conditions will undoubtedly unlock further innovations in these fields.

References

Unveiling the Crystal Structure of DSTMS: A Technical Guide

For Immediate Release

A comprehensive technical guide detailing the crystal structure and crystallographic axes of 4-N,N-dimethylamino-4′-N′-methyl-stilbazolium 2,4,6-trimethylbenzenesulfonate (DSTMS), a prominent organic nonlinear optical (NLO) crystal, is presented for researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of the crystallographic data and the experimental methodologies for its characterization.

Core Crystallographic Data

The crystal structure of this compound has been determined through single-crystal X-ray diffraction. It crystallizes in the monoclinic system with the non-centrosymmetric space group Cc, which is essential for its second-order nonlinear optical properties.[1] The unit cell contains four this compound formula units.

A summary of the key crystallographic parameters for this compound is provided in the table below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | Cc |

| Point Group | m |

| a | 10.266 Å[1] |

| b | 12.279 Å[1] |

| c | 10.266 Å[1] |

| α | 90°[1] |

| β | 90°[1] |

| γ | 93.04°[1] |

| Z | 4 |

Relationship Between Crystallographic and Dielectric Axes

The orientation of the crystallographic axes relative to the principal dielectric axes is crucial for understanding and utilizing the anisotropic optical properties of this compound. The relationship is as follows:

-

The dielectric x2 axis is parallel to the crystallographic b axis.[1][2]

-

The dielectric x1 axis is nearly parallel to the crystallographic a axis, with a small inclination angle of 3.6 ± 0.3 degrees.[1][2]

This specific orientation dictates the phase-matching conditions for efficient frequency conversion processes, such as terahertz (THz) wave generation.

Below is a diagram illustrating the relationship between the crystallographic and dielectric axes of this compound.

Experimental Protocols

Synthesis of this compound Raw Material

The precursor material for this compound crystal growth is synthesized using a condensation method.[3] This typically involves the reaction of appropriate starting materials under the catalysis of an agent like piperidine to form the stilbazolium salt.

Crystal Growth

High-quality single crystals of this compound are typically grown from a supersaturated methanol solution.[1][4] Two common methods are employed:

-

Slow Solvent Evaporation: The solvent is allowed to evaporate slowly from the solution at a constant temperature, leading to a gradual increase in supersaturation and subsequent crystal nucleation and growth.[4]

-

Temperature Lowering Method: The saturated solution is slowly cooled, which decreases the solubility of this compound and induces crystallization.[1]

A general workflow for the crystal growth of this compound is depicted below.

Crystal Structure Determination

The crystallographic data presented in this guide were obtained through single-crystal X-ray diffraction (XRD). While specific instrumental parameters from the literature are limited, a general methodology for such an analysis includes the following steps:

-

Crystal Mounting: A suitable single crystal of this compound is mounted on a goniometer head.

-

Data Collection: The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is collected using a detector. This is typically performed at a controlled temperature.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The atomic positions are then determined and refined to obtain the final crystal structure.

Powder X-ray diffraction (PXRD) is also utilized to confirm the crystalline nature and phase purity of the grown this compound crystals.[4][5]

References

- 1. Optica Publishing Group [opg.optica.org]

- 2. researchgate.net [researchgate.net]

- 3. Growth, electrical and optical studies, and terahertz wave generation of organic NLO crystals: this compound - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 4. Growth of High-Quality this compound Single Crystals with Enhanced Optical Properties for Photonic Applications - ProQuest [proquest.com]

- 5. researchgate.net [researchgate.net]

Terahertz Generation in DSTMS: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The organic nonlinear crystal 4-N,N-dimethylamino-4'-N'-methyl-stilbazolium 2,4,6-trimethylbenzenesulfonate (DSTMS) has emerged as a cornerstone material for the efficient generation of high-power, broadband terahertz (THz) radiation. Its large second-order nonlinear susceptibility, favorable phase-matching conditions, and relatively low absorption in the THz and near-infrared spectral regions make it a superior choice for various applications, including advanced spectroscopy, imaging, and material characterization. This guide provides a comprehensive overview of the fundamental mechanism of THz generation in this compound, detailed experimental protocols for its implementation, and a compilation of quantitative data from various studies.

Core Mechanism: Optical Rectification

The primary mechanism for THz generation in this compound is optical rectification (OR) , a second-order nonlinear optical process.[1][2] In essence, when an intense, ultrashort laser pulse propagates through the this compound crystal, it induces a nonlinear polarization that follows the envelope of the pulse's intensity. This time-varying polarization acts as a source of electromagnetic radiation, emitting a single-cycle pulse in the terahertz frequency range. The generated THz waveform is intrinsically phase-stable and possesses a broad bandwidth.

Several factors influence the efficiency of this process:

-

High Nonlinear Susceptibility: this compound boasts a large effective nonlinear coefficient (deff ≈ 230 pm/V), which is crucial for a strong nonlinear response and efficient THz generation.[2]

-

Phase Matching: For efficient energy transfer from the optical pump to the THz wave, the group velocity of the pump pulse must match the phase velocity of the generated THz wave. This condition, known as phase matching, is critical for maximizing the interaction length within the crystal and, consequently, the THz output power.[1] In this compound, favorable phase-matching conditions are typically met for pump wavelengths in the 1.2 µm to 1.5 µm range.[3]

-

Low Absorption: this compound exhibits low absorption for both the near-infrared pump wavelengths and the generated THz frequencies, minimizing energy loss during the generation and propagation process.[2][3]

Factors Limiting THz Generation Efficiency

While this compound is highly efficient, several nonlinear effects can limit the conversion efficiency at high pump fluences:

-

Cascaded Optical Rectification: This is a process where a pump photon, after emitting a THz photon, is red-shifted and can then generate another THz photon.[4] While this can enhance efficiency at lower pump fluences, at higher intensities, the significant spectral broadening of the pump pulse can lead to a phase mismatch, ultimately limiting the generation process.[4][5]

-

Three-Photon Absorption (3PA): At high pump intensities, the this compound crystal can absorb three pump photons simultaneously. This process depletes the pump pulse energy that would otherwise be available for THz generation and can lead to thermal effects within the crystal.

Experimental Protocols

The generation and detection of THz radiation from a this compound crystal typically involve a pump-probe setup utilizing electro-optic sampling for detection.

Crystal Preparation and Handling

This compound crystals are typically grown from a supersaturated methanol solution using a spontaneous nucleation method.[6] The raw materials are synthesized via a condensation reaction.[6] For optimal performance, the crystal should be of high optical quality with minimal defects. The crystal is typically cut and polished to the desired thickness, and its crystallographic axes are oriented for maximum nonlinear interaction with the polarized pump beam.

Terahertz Generation and Detection Workflow

The experimental setup for THz generation and detection can be broken down into the following key stages:

-

Laser Source and Beam Splitting: An ultrashort pulse laser (e.g., Ti:sapphire amplifier, Yb-doped laser, or an Optical Parametric Amplifier - OPA) provides the high-intensity pump pulses, typically with durations in the femtosecond range. The laser output is split into two beams: a high-power pump beam for THz generation and a low-power probe beam for detection.[2] A variable delay stage is introduced into the path of either the pump or probe beam to precisely control the relative timing between them.[7]

-

Terahertz Generation: The pump beam is focused onto the this compound crystal. The polarization of the pump beam is aligned with the appropriate crystallographic axis of the this compound crystal to maximize the effective nonlinear coefficient. As the pump pulse traverses the crystal, it generates a co-propagating THz pulse through optical rectification.

-

Filtering and Focusing: After the this compound crystal, a filter (e.g., a Teflon or high-density polyethylene sheet) is used to block the residual pump beam while allowing the generated THz pulse to pass.[8] A series of off-axis parabolic mirrors are then used to collimate and focus the THz beam onto the detection crystal.

-

Electro-Optic (EO) Sampling for Detection: The focused THz pulse and the time-delayed probe pulse are collinearly combined and focused onto an electro-optic crystal, typically a <110>-cut Zinc Telluride (ZnTe) crystal.[7][9] The electric field of the THz pulse induces a transient birefringence in the ZnTe crystal (the Pockels effect). This birefringence causes a change in the polarization of the probe pulse that is proportional to the instantaneous electric field of the THz pulse.[9]

-

Signal Readout: The polarization change of the probe beam is analyzed using a quarter-wave plate, a Wollaston prism (which splits the beam into two orthogonal polarizations), and a balanced photodetector.[7][9] The difference in the signals from the two photodiodes is proportional to the THz electric field at a specific point in time, determined by the delay between the pump and probe pulses. By scanning the delay stage and recording the differential signal at each step, the full time-domain waveform of the THz electric field can be reconstructed.[7]

Quantitative Data Presentation

The following tables summarize key performance parameters for THz generation in this compound using different pump laser sources.

| Pump Laser | Wavelength (nm) | Crystal Thickness (mm) | Pump Pulse Energy (mJ) | Pump Fluence (mJ/cm²) | THz Output Energy (µJ) | Conversion Efficiency (%) | Peak Electric Field (MV/cm) | Reference |

| Cr:forsterite | 1250 | Not Specified | 30 | ~2 | 62 | >3 | >10 | [1][10] |

| OPCPA | Not Specified | 0.42 | 10 | Not Specified | 175 | Not Specified | 17 | [3][11] |

| Yb-laser | 1030 | 0.42 | Not Specified | Not Specified | 0.4 | 0.22 | 0.236 | [2] |

| Ti:sapphire | 800 | 0.2 | Not Specified | 14 | 0.05 | Not Specified | Not Specified | [8] |

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. Optica Publishing Group [opg.optica.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. Optica Publishing Group [opg.optica.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. bk.tsukuba.ac.jp [bk.tsukuba.ac.jp]

- 6. Growth, electrical and optical studies, and terahertz wave generation of organic NLO crystals: this compound - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Optica Publishing Group [opg.optica.org]

- 9. Oxford Terahertz Photonics Group [www-thz.physics.ox.ac.uk]

- 10. High efficiency THz generation in this compound, DAST and OH1 pumped by Cr:forsterite laser - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Linear Optical Properties of 4-N,N-dimethylamino-4'-N'-methyl-stilbazolium 2,4,6-trimethylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-N,N-dimethylamino-4'-N'-methyl-stilbazolium 2,4,6-trimethylbenzenesulfonate (DSTMS) is an organic salt crystal that has garnered significant interest within the scientific community for its exceptional nonlinear optical (NLO) properties. A derivative of the well-known DAST (4-N,N-dimethylamino-4'-N'-methyl-stilbazolium tosylate), this compound exhibits a high electro-optic coefficient and is a promising material for various applications, including terahertz (THz) wave generation and electro-optic modulation. This technical guide provides a comprehensive overview of the linear optical properties of this compound, which are fundamental to understanding and optimizing its performance in these applications.

Crystal Structure and Synthesis

This compound crystals are typically grown from a methanol solution using the slow solvent evaporation technique. The synthesis involves a condensation reaction. The crystal structure of this compound has been determined by single-crystal X-ray diffraction, revealing a monoclinic crystal system. The specific arrangement of the stilbazolium cation, which is the core chromophore, and the 2,4,6-trimethylbenzenesulfonate anion dictates the macroscopic optical properties of the crystal. The crystallographic axes are crucial for defining the directions of light propagation and polarization for optical measurements.

Linear Optical Properties

The linear optical properties of a material describe its response to an applied optical field at low light intensities. These properties are fundamental to understanding how light propagates through the material and are essential for designing and predicting the performance of optical devices.

The absorption of light in this compound is characterized by a strong charge-transfer band. In a methanol solution, the peak absorption is observed around 475 nm.[1] In the crystalline form, the absorption is highly anisotropic, meaning it depends on the polarization of the incident light relative to the crystal's dielectric axes.

The absorption spectra of this compound thin films show a prominent peak, which is considered a fingerprint of the acentric crystal structure necessary for second-order nonlinear properties.[2] This absorption peak is typically observed around 550 nm.[2] The lower absorption cut-off wavelength is a critical parameter that defines the transparency window of the crystal.

Table 1: UV-Vis Absorption Data for this compound and Related Compounds

| Compound/Form | Peak Absorption Wavelength (λmax) | Cut-off Wavelength | Optical Band Gap (Eg) | Reference |

| DAST in methanol | 475 nm | - | - | [1] |

| DAST film | 506 nm | - | - | [3] |

| This compound crystal | - | ~600 nm | 2.28 eV | [4][5] |

| DAST crystal | - | 388 nm | - | [6] |

The refractive index (n) is a measure of how much the speed of light is reduced in a material. In anisotropic crystals like this compound, the refractive index is a tensor, with different values along the principal dielectric axes (n₁, n₂, and n₃). These principal refractive indices have been determined over a broad wavelength range from 0.6 to 1.6 μm.[5] The refractive index is a critical parameter for phase-matching in nonlinear optical processes.

Table 2: Refractive Indices of this compound at Different Wavelengths

| Wavelength (μm) | n₁ | n₂ | n₃ | Reference |

| 0.6 - 1.6 | Wavelength dependent | Wavelength dependent | Wavelength dependent | [5] |

Note: The reference indicates that the principal refractive indices were determined over this range, but does not provide a tabulated list of specific values at discrete wavelengths in the abstract.

Experimental Protocols

A general procedure for the synthesis and growth of this compound crystals is as follows:

-

Synthesis: The raw material of this compound is synthesized via a condensation method.

-

Purification: The synthesized material is purified, often by recrystallization, to ensure high optical quality of the final crystals.

-

Crystal Growth: High-quality single crystals are grown by the slow solvent evaporation technique from a saturated methanol solution. The temperature is carefully controlled to promote slow and uniform growth.

The absorption spectrum of this compound can be measured using a standard UV-Vis spectrophotometer.

-

Sample Preparation: For solution-state measurements, this compound is dissolved in a suitable solvent like methanol. For solid-state measurements, thin films can be prepared or a polished single crystal is used.

-

Baseline Correction: A baseline spectrum is recorded using the pure solvent or an empty sample holder to account for any background absorption.

-

Measurement: The absorption spectrum of the sample is recorded over a specific wavelength range, typically from the ultraviolet to the near-infrared region. For single crystals, polarized light is used, and the crystal is oriented to measure the absorption along each dielectric axis.

SXRD is used to determine the crystal structure and unit cell parameters.

-

Crystal Selection: A small, high-quality single crystal is selected and mounted on a goniometer.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected as the crystal is rotated.

-

Structure Solution and Refinement: The collected data is used to solve and refine the crystal structure, yielding information about atomic positions, bond lengths, and bond angles.

The refractive indices of an anisotropic crystal can be measured using various techniques, such as the prism coupling method or by analyzing the interference fringes in the transmission spectrum of a thin, parallel-sided crystal.

Visualizations

Caption: Workflow for this compound synthesis and characterization.

Caption: Anisotropic absorption measurement setup.

Conclusion

The linear optical properties of 4-N,N-dimethylamino-4'-N'-methyl-stilbazolium 2,4,6-trimethylbenzenesulfonate are crucial for its development and application in nonlinear optics and terahertz technology. A thorough understanding of its crystal structure, absorption characteristics, and refractive indices is essential for designing efficient optical devices. The experimental protocols outlined in this guide provide a framework for the characterization of this compound and similar organic optical materials. The anisotropic nature of its optical properties is a key feature that must be considered in any application. Further research to precisely tabulate the refractive index at various wavelengths would be highly beneficial for the accurate modeling and prediction of its device performance.

References

- 1. Structural, optical, and electrical properties of the organic molecular crystal 4-N,N- dimethylamino-4′-N′-methyl stilbazolium tosylate [opg.optica.org]

- 2. spiedigitallibrary.org [spiedigitallibrary.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Molecular Structure and Properties of DSTMS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-N,N-dimethylamino-4′-N′-methyl-stilbazolium 2,4,6-trimethylbenzenesulfonate (DSTMS), a prominent organic nonlinear optical (NLO) crystal. This document details its molecular and crystalline structure, chemical formula, and key physical and optical properties. Detailed methodologies for its synthesis, crystal growth, and characterization are presented, supported by quantitative data organized for clarity and comparative analysis. Visual diagrams generated using the DOT language illustrate the molecular structure and a general experimental workflow, offering a complete resource for researchers in materials science and photonics.

Core Molecular and Crystalline Structure

This compound is an organic salt renowned for its significant second-order NLO properties, making it a material of interest for applications in terahertz (THz) wave generation and electro-optic modulation.[1]

Molecular Formula: C₂₅H₃₀N₂O₃S[2]

Molecular Weight: 438.59 g/mol [2]

The molecular structure of this compound consists of a positively charged stilbazolium cation and a negatively charged 2,4,6-trimethylbenzenesulfonate anion. The stilbazolium chromophore is the active component responsible for the material's high NLO response.

Below is a diagram illustrating the molecular structure of the this compound cation and anion.

This compound crystallizes in the monoclinic space group Cc, which is non-centrosymmetric, a prerequisite for second-order NLO effects. The crystal lattice parameters are crucial for understanding its anisotropic optical properties.

Quantitative Data Summary

The physical and optical properties of this compound have been extensively characterized. The following tables summarize key quantitative data for easy reference and comparison.

Table 1: Physical and Crystallographic Properties

| Property | Value |

| Molecular Formula | C₂₅H₃₀N₂O₃S |

| Molecular Weight | 438.59 g/mol |

| Crystal System | Monoclinic |

| Space Group | Cc |

| Melting Point | 258 °C |

Table 2: Nonlinear Optical (NLO) and Electro-Optic (EO) Properties

| Coefficient | Wavelength | Value |

| Nonlinear Optical Coefficients | ||

| d₁₁ | 1900 nm | 214 ± 20 pm/V |

| d₁₂ | 1900 nm | 18 ± 2 pm/V |

| d₂₆ | 1900 nm | 25 ± 3 pm/V |

| Electro-Optic Coefficients | ||

| r₁₁ | 1900 nm | 37 ± 3 pm/V |

Table 3: Refractive Indices and Absorption Coefficients

| Wavelength | n₁ | n₂ | n₃ | α₁ (cm⁻¹) | α₂ (cm⁻¹) | α₃ (cm⁻¹) |

| 800 nm | 2.25 | 1.75 | 1.65 | - | - | - |

| 1064 nm | 2.15 | 1.70 | 1.60 | < 1 | < 1 | < 1 |

| 1550 nm | 2.05 | 1.65 | 1.55 | < 0.7 | < 0.7 | < 0.7 |

Experimental Protocols

A generalized workflow for the synthesis, crystal growth, and characterization of this compound is depicted below.

Synthesis of this compound Raw Material

The synthesis of this compound is typically achieved through a Knoevenagel condensation reaction.[3]

Materials:

-

4-methyl-N-methylpyridinium salt

-

4-(dimethylamino)benzaldehyde

-

2,4,6-trimethylbenzenesulfonic acid

-

Piperidine (catalyst)

-

Methanol (solvent)

Procedure:

-

Dissolve equimolar amounts of the 4-methyl-N-methylpyridinium salt and 4-(dimethylamino)benzaldehyde in methanol.

-

Add a catalytic amount of piperidine to the solution.

-

Reflux the mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

After the reaction is complete, cool the solution to room temperature.

-

Add an equimolar amount of 2,4,6-trimethylbenzenesulfonic acid dissolved in methanol to the reaction mixture to facilitate the precipitation of the this compound salt.

-

The crude this compound product is then purified by recrystallization from methanol to obtain a high-purity powder suitable for crystal growth.

Single Crystal Growth

High-quality single crystals of this compound are essential for its application in optical devices. The slow solvent evaporation and slow cooling methods are commonly employed.[3]

Materials:

-

Purified this compound powder

-

Methanol (spectroscopic grade)

Procedure (Slow Solvent Evaporation):

-

Prepare a saturated solution of this compound in methanol at a constant temperature (e.g., 25 °C).

-

Filter the solution through a micropore filter to remove any undissolved particles.

-

Transfer the solution to a crystallizing dish and cover it with a perforated lid to allow for slow evaporation of the solvent.

-

Place the crystallizing dish in a temperature-controlled environment to maintain a stable temperature and minimize thermal fluctuations.

-

Monitor the solution over several days to weeks for the formation of single crystals.

Procedure (Slow Cooling with Seeding):

-

Prepare a saturated solution of this compound in methanol at an elevated temperature (e.g., 40 °C).

-

Introduce a small, high-quality seed crystal of this compound into the solution.

-

Slowly cool the solution at a controlled rate (e.g., 0.1-0.5 °C per day).

-

The seed crystal will act as a nucleation site, promoting the growth of a larger single crystal.

-

Once the desired crystal size is achieved, carefully remove it from the solution.

Characterization Techniques

Objective: To confirm the crystalline phase and determine the lattice parameters of the grown this compound crystals.

Procedure:

-

A small amount of the this compound crystal is finely ground into a powder.

-

The powder is mounted on a sample holder.

-

The sample is irradiated with monochromatic X-rays, and the diffracted X-rays are detected as a function of the scattering angle (2θ).

-

The resulting diffraction pattern is compared with known patterns or analyzed to determine the crystal structure and lattice parameters.

Objective: To identify the functional groups present in the this compound molecule and confirm its molecular structure.

Procedure:

-

A small amount of the this compound powder is mixed with potassium bromide (KBr) and pressed into a pellet.

-

Alternatively, a thin film of the material can be cast on an infrared-transparent substrate.

-

The sample is placed in the beam path of an FTIR spectrometer.

-

The transmitted infrared radiation is measured as a function of wavenumber to obtain the FTIR spectrum.

Objective: To determine the optical transmission window and the absorption cutoff wavelength of the this compound crystal.

Procedure:

-

A thin, polished crystal of this compound is mounted in a spectrophotometer.

-

The transmission of light through the crystal is measured over the ultraviolet, visible, and near-infrared wavelength ranges.

-

The resulting spectrum reveals the transparency range of the material, which is crucial for optical applications.

Objective: To measure the second-order nonlinear optical coefficients (d_ij) of the this compound crystal.

Procedure:

-

A high-quality, polished this compound crystal is mounted on a rotation stage.

-

A pulsed laser beam of a specific wavelength (e.g., 1900 nm) is focused onto the crystal.

-

The intensity of the second-harmonic generated light is measured as a function of the angle of incidence of the fundamental beam.

-

The resulting interference pattern (Maker fringes) is analyzed to determine the d_ij coefficients by fitting the data to theoretical models.

Objective: To measure the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of the this compound crystal.[4][5]

Procedure:

-

A this compound crystal is translated along the axis of a focused laser beam.[4]

-

The transmittance of the sample is measured with and without an aperture in the far field.[4]

-

The "closed-aperture" Z-scan (with the aperture) is sensitive to nonlinear refraction, while the "open-aperture" Z-scan (without the aperture) is sensitive to nonlinear absorption.[4]

-

Analysis of the Z-scan traces provides the values of n₂ and β.[5]

Signaling Pathways and Mechanism of Action

In the context of this compound, "signaling pathways" do not refer to biological pathways but rather to the physical mechanisms underlying its nonlinear optical response. The primary mechanism is the interaction of intense laser light with the highly polarizable π-electron system of the stilbazolium chromophore.

The process of terahertz (THz) generation in this compound, a key application, occurs through optical rectification. In this second-order nonlinear process, a femtosecond laser pulse with a broad optical bandwidth passes through the this compound crystal. The different frequency components of the pulse mix within the crystal, generating a difference frequency signal in the THz range. The efficiency of this process is directly related to the magnitude of the second-order nonlinear optical susceptibility of this compound.

Conclusion

This compound stands out as a highly efficient organic nonlinear optical crystal with a well-characterized molecular and crystalline structure. The synthesis and crystal growth methods, while requiring careful control, are accessible and reproducible. Its impressive nonlinear optical and electro-optic coefficients make it a compelling material for advanced photonic applications, particularly in the generation and detection of terahertz radiation. This guide provides a foundational resource for researchers and professionals seeking to understand and utilize the properties of this compound in their work.

References

- 1. eksmaoptics.com [eksmaoptics.com]

- 2. Optica Publishing Group [opg.optica.org]

- 3. Growth, electrical and optical studies, and terahertz wave generation of organic NLO crystals: this compound - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 4. Optical Kerr nonlinearity and multiphoton absorption of this compound measured by the Z-scan method [opg.optica.org]

- 5. hzdr.de [hzdr.de]

Unlocking the Terahertz Spectrum: The Core Advantages of DSTMS in Spectroscopy

For researchers, scientists, and professionals in drug development, the terahertz (THz) region of the electromagnetic spectrum offers a wealth of information for characterizing molecular structures and dynamics. The organic crystal 4-N,N-dimethylamino-4'-N'-methyl-stilbazolium 2,4,6-trimethylbenzenesulfonate (DSTMS) has emerged as a superior material for THz generation and detection, enabling significant advancements in THz spectroscopy. This technical guide delves into the key advantages of this compound, presenting quantitative data, detailed experimental protocols, and visual workflows to illustrate its capabilities.

This compound distinguishes itself through its large nonlinear optical susceptibilities and electro-optic coefficients, which lead to highly efficient THz wave generation.[1] It consistently outperforms traditional inorganic crystals like Zinc Telluride (ZnTe) and Lithium Niobate (LiNbO₃), particularly when pumped by common Ti:Sapphire lasers operating around 800 nm.[2] Furthermore, its favorable properties facilitate the generation of ultra-broadband THz pulses, making it a versatile tool for a wide range of spectroscopic applications.[3]

Comparative Performance Metrics of THz Emitter Crystals

The selection of a nonlinear crystal is critical for the performance of a THz spectroscopy system. This compound, alongside its sister crystal DAST (4-N,N-dimethylamino-4'-N'-methyl-stilbazolium tosylate) and other organic crystals, offers significant advantages over conventional inorganic materials. The following tables summarize key performance indicators from various studies.

| Crystal | Pump Wavelength (nm) | Max. THz Energy (µJ) | Peak E-Field (MV/cm) | Conversion Efficiency (%) | Spectral Range (THz) |

| This compound | 1030 (Yb-laser) | 0.4 | 0.236 | 0.22 | 0.1 - 6 |

| This compound | OPCPA (unspecified λ) | 175 | 17 | Not Specified | 0.1 - 4.5 |

| This compound | 800 (Ti:Sapphire) | Not Specified | >0.1 (hundreds of kV/cm) | Not Specified | 0.5 - 26 |

| DAST | 800 (Ti:Sapphire) | 0.1 | Not Specified | 0.006 | 1 - 5 |

Table 1: Performance of this compound and DAST crystals under different pumping conditions. Data compiled from multiple sources.[3][4][5][6]

| Property | This compound | DAST | ZnTe & GaP | Lithium Niobate (LN) |

| Nonlinear Coefficient | High (d₁₁ ≈ 214 pm/V) | High (d₁₁₁ ≈ 210 pm/V) | Lower | Moderate |

| THz Absorption | Lower than DAST | Higher than this compound, with a strong absorption peak at 1.1 THz | Reststrahlen bands limit bandwidth (e.g., 4-6 THz for ZnTe) | High, requires cryogenic cooling for high efficiency |

| Damage Threshold | Lower than DAST | Higher than this compound | High | High |

| Phase Matching | Easily satisfied between 720 nm and 1650 nm | Similar to this compound | More restrictive | Requires techniques like tilted-pulse-front |

| Typical Applications | Broadband THz generation, high-field THz spectroscopy | Broadband THz generation | THz detection and generation at lower frequencies | High-energy THz pulse generation |

Table 2: Qualitative comparison of key properties for various THz emitter crystals.[1][2][4][7]

Experimental Protocols for THz Generation and Detection with this compound

The generation of THz radiation using this compound is typically achieved through optical rectification (OR) of a femtosecond laser pulse. The detection can be performed using electro-optic (EO) sampling with another synchronized optical pulse.

Protocol 1: Broadband THz Generation via Optical Rectification

Objective: To generate a broad spectrum of THz radiation using a this compound crystal.

Materials and Equipment:

-

Femtosecond laser system (e.g., Ti:Sapphire amplifier, Yb-laser, or an Optical Parametric Chirped Pulse Amplifier - OPCPA).

-

This compound crystal of appropriate thickness (e.g., 0.2 mm to 0.86 mm).[6]

-

Optical components: mirrors, lenses, polarizers.

-

High-density polyethylene (HDPE) or Teflon filter to block the residual pump beam.[4][6]

-

THz detector (e.g., another electro-optic crystal like ZnTe or GaP for EO sampling, or a bolometer for power measurement).

Methodology:

-

Pump Beam Preparation: The output of the femtosecond laser is directed and focused onto the this compound crystal. The polarization of the pump beam is aligned with the crystallographic axis of the this compound crystal that has the highest nonlinear coefficient.

-

Optical Rectification: As the intense, ultrashort optical pulse propagates through the this compound crystal, it induces a time-varying nonlinear polarization. This polarization acts as a source of electromagnetic radiation, emitting a single-cycle or few-cycle pulse of THz radiation in the forward direction. This process is known as optical rectification.

-

Filtering: The THz beam, which co-propagates with the residual pump beam, is passed through an HDPE or Teflon filter. This filter is opaque to the near-infrared pump light but transparent to THz radiation, effectively isolating the generated THz pulse.[4]

-

Collimation and Focusing: The divergent THz beam is then collimated and focused onto the sample or the detector using off-axis parabolic mirrors to avoid chromatic dispersion.

Protocol 2: Coherent THz Detection via Electro-Optic Sampling

Objective: To measure the time-domain electric field of the THz pulse with high fidelity.

Materials and Equipment:

-

Generated THz pulse from Protocol 1.

-

A weak, time-delayed probe pulse from the same femtosecond laser.

-

An electro-optic crystal (e.g., ZnTe, GaP, or another this compound crystal).

-

A quarter-wave plate, a Wollaston prism, and a pair of balanced photodiodes.

-

A delay stage to vary the arrival time of the probe pulse relative to the THz pulse.

Methodology:

-

Beam Combination: The focused THz beam and the time-delayed optical probe beam are collinearly combined and focused onto the electro-optic detection crystal.

-

Pockels Effect: The electric field of the THz pulse induces a temporary birefringence in the detection crystal (Pockels effect). This birefringence alters the polarization of the probe pulse that passes through it.

-

Polarization Analysis: The change in the probe pulse's polarization is proportional to the instantaneous electric field of the THz pulse at that point in time. This polarization change is converted into an intensity difference by passing the probe beam through a quarter-wave plate and a Wollaston prism, which splits the beam into two orthogonal polarizations.

-

Signal Detection: The two orthogonally polarized components are directed to a balanced photodiode detector. The differential signal from the photodiodes is proportional to the THz electric field.

-

Time-Domain Reconstruction: By systematically varying the time delay between the THz pulse and the probe pulse using a delay stage and recording the differential photodiode signal at each step, the entire time-domain waveform of the THz electric field can be reconstructed. A Fourier transform of this waveform yields the frequency spectrum.

Visualizing Workflows and Advantages

To better understand the experimental processes and the position of this compound in the landscape of THz materials, the following diagrams provide a visual representation.

Caption: Experimental workflow for THz generation and detection using a this compound crystal.

Caption: Logical diagram of the core advantages of this compound for THz spectroscopy.

References

- 1. Electro-Optic this compound Crystals – Rainbow Photonics [rainbowphotonics.com]

- 2. swissterahertz.com [swissterahertz.com]

- 3. Ultra-broadband terahertz pulses generated in the organic crystal this compound [opg.optica.org]

- 4. Optica Publishing Group [opg.optica.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. researchgate.net [researchgate.net]

- 7. Terahertz-frequency upconversion detection with organic crystal this compound [opg.optica.org]

DSTMS: A Technical Guide to its Absorption Spectrum and Transparency Range

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-N,N-dimethylamino-4'-N'-methyl-stilbazolium 2,4,6-trimethylbenzenesulfonate (DSTMS) is an organic nonlinear optical (NLO) crystal that has garnered significant attention for its exceptional properties, particularly in the field of terahertz (THz) wave generation and electro-optics. A thorough understanding of its absorption spectrum and transparency range is crucial for its application in various optical and photonic devices. This technical guide provides an in-depth overview of the core optical characteristics of this compound, detailing its absorption properties across the electromagnetic spectrum and the experimental protocols used for their determination.

Data Presentation: Absorption and Transparency of this compound

The optical transparency of this compound is a key factor for its use in nonlinear optical applications. The material exhibits a broad transparency window extending from the visible to the near-infrared (NIR) region, with specific absorption features in the terahertz range.

Visible and Near-Infrared (Vis-NIR) Region

This compound is largely transparent in the Vis-NIR spectrum, a critical characteristic for applications involving optical pumping in this range. However, some weak absorption bands are present. The absorption coefficient is notably low in the telecommunication wavelengths.

| Wavelength Range | Absorption Coefficient (α) | Notes |

| 600 nm - 2000 nm | Generally low | Main transparency window for optical applications. |

| 800 nm - 1600 nm | < 1 cm⁻¹[1] | Low absorption in this range is beneficial for infrared pump sources. |

| ~1.55 µm (Telecommunication) | < 0.7 cm⁻¹[2] | Very low absorption, making it suitable for high-speed photonic devices. |

| ~1.15 µm, 1.4 µm, 1.7 µm | Weak absorption bands | Corresponding to overtones of molecular stretching vibrations.[2] |

Terahertz (THz) Region

In the THz frequency range, this compound exhibits characteristic absorption peaks which are attributed to transverse optical (TO) phonon resonances. Understanding these absorption features is vital for optimizing THz generation and detection schemes.

| Frequency Range | Key Absorption Features | Notes |

| 0.1 - 6 THz | Absorption peak near 1 THz[3] | This is a typical phonon absorption feature in this compound. |

| > 5 THz | Strong absorption with features at 5.1, 6.0, 6.8, and 8.3 THz[3] | Higher frequency range shows significant absorption. |

Experimental Protocols

The characterization of the absorption spectrum and transparency range of this compound crystals is primarily performed using UV-Vis-NIR spectroscopy and Terahertz Time-Domain Spectroscopy (THz-TDS).

UV-Vis-NIR Spectroscopy

This technique is employed to measure the absorption, transmission, and reflection of light in the ultraviolet, visible, and near-infrared regions of the electromagnetic spectrum.

Methodology:

-

Sample Preparation: A thin, optically polished single crystal of this compound with a known thickness is prepared. The crystal is mounted on a sample holder that allows for precise alignment with the incident light beam.

-

Instrumentation: A dual-beam UV-Vis-NIR spectrophotometer is typically used. The instrument is equipped with a light source (e.g., deuterium and tungsten-halogen lamps), a monochromator to select the wavelength of light, a sample compartment, and a detector (e.g., a photomultiplier tube or a semiconductor detector).

-

Measurement Procedure:

-

A baseline spectrum is first recorded without the sample in the beam path to account for the absorption of the instrument and the ambient environment.

-

The this compound crystal is then placed in the sample beam path.

-

The transmission spectrum is recorded by measuring the intensity of light passing through the crystal over the desired wavelength range (e.g., 300 nm to 2500 nm).

-

For anisotropic crystals like this compound, the transmission is measured for light polarized along the principal dielectric axes to determine the polarization-dependent absorption coefficients.[2]

-

-

Data Analysis: The absorption coefficient (α) is calculated from the transmission data using the Beer-Lambert law, taking into account the reflection losses at the crystal surfaces.

Terahertz Time-Domain Spectroscopy (THz-TDS)

THz-TDS is a powerful technique for characterizing the optical properties of materials in the terahertz frequency range.

Methodology:

-

Sample Preparation: A this compound crystal of known thickness is placed in the path of the THz beam. The setup is often enclosed and purged with dry nitrogen to minimize absorption by atmospheric water vapor.

-

Instrumentation: A typical THz-TDS setup consists of a femtosecond laser, a THz emitter (e.g., a photoconductive antenna or another nonlinear crystal), optics to collimate and focus the THz beam, a sample holder, and a THz detector.

-

Measurement Procedure:

-

A reference THz pulse is first measured without the sample in the beam path.

-

The this compound sample is then inserted into the THz beam path, and the transmitted THz pulse is measured.

-

The time-domain waveforms of both the reference and sample pulses are recorded.

-

-

Data Analysis:

-

The time-domain data is Fourier transformed to obtain the frequency-dependent amplitude and phase of the THz electric field.

-

By comparing the spectra of the sample and the reference pulses, the frequency-dependent absorption coefficient and refractive index of the this compound crystal can be determined.

-

Mandatory Visualization

Experimental Workflow for Optical Characterization of this compound

Caption: Experimental workflow for determining the absorption spectrum of this compound.

Relationship between this compound Structure and Optical Properties

Caption: this compound structure-property relationship.

References

In-depth Technical Guide to the Electro-optic Coefficients of DSTMS Crystals

For Researchers, Scientists, and Drug Development Professionals

Introduction

The organic crystal 4-N,N-dimethylamino-4'-N'-methyl-stilbazolium 2,4,6-trimethylbenzenesulfonate (DSTMS) has emerged as a highly promising material for applications in nonlinear optics and terahertz (THz) wave generation. Its large electro-optic coefficients, coupled with a high nonlinear optical susceptibility, make it a subject of intense research and development. This technical guide provides a comprehensive overview of the electro-optic properties of this compound, with a focus on its electro-optic coefficients, the experimental methodologies used for their characterization, and the underlying physical principles.

Electro-optic Properties of this compound

The electro-optic effect in this compound, primarily the Pockels effect, describes the change in the refractive index of the crystal in response to an applied external electric field. This property is fundamental to the operation of electro-optic modulators and is closely related to the material's ability to efficiently generate THz radiation through optical rectification.

Quantitative Data on Electro-optic and Nonlinear Optical Coefficients

The electro-optic and nonlinear optical properties of this compound are intrinsically linked. The second-order nonlinear optical susceptibility, χ⁽²⁾, gives rise to both second-harmonic generation and the linear electro-optic (Pockels) effect. The electro-optic tensor, denoted by rijk, relates the change in the refractive index to the applied electric field.

Published data on the electro-optic coefficients of this compound is still emerging. However, key values for its nonlinear optical and electro-optic coefficients have been reported:

| Coefficient | Value | Wavelength | Measurement Technique |

| Nonlinear Optical Coefficient (d) | |||

| d₁₁₁ | 214 ± 20 pm/V[1] | 1900 nm[1] | Maker-fringe technique[1] |

| Electro-optic Coefficient (r) | |||

| r₁₁ | 37 pm/V[2] | 1900 nm[2] | Not specified in the available literature |

Note: The electro-optic coefficient r₁₁₁ is often approximated from the nonlinear optical coefficient d₁₁₁ due to the relationship between the two phenomena at optical frequencies.

Experimental Protocols for Characterization

The determination of the electro-optic coefficients of this compound crystals requires precise and sophisticated measurement techniques. The following sections detail the principles and generalized protocols for two common methods: the Teng-Man technique and Fabry-Pérot interferometry.

Teng-Man Technique (Reflection Method)

The Teng-Man technique is a widely used method for characterizing the electro-optic coefficients of thin films and crystals. It relies on measuring the change in polarization of a laser beam upon reflection from the sample to which a modulating electric field is applied.

Experimental Workflow:

Caption: Workflow of the Teng-Man reflection method.

Detailed Methodology:

-

Sample Preparation: A thin, optically polished this compound crystal is mounted on a transparent electrode (e.g., indium tin oxide - ITO). A second electrode is deposited on the top surface of the crystal.

-

Optical Setup: A linearly polarized laser beam, with its polarization set at 45° with respect to the principal axes of the crystal, is incident on the sample at an oblique angle.

-

Modulation: A sinusoidal AC voltage from a function generator is applied across the electrodes of the this compound crystal. This modulating electric field induces a change in the crystal's refractive index via the Pockels effect.

-

Detection: The reflected beam passes through an analyzer (a second polarizer) oriented to block the reflected light in the absence of the modulating field. The transmitted light intensity is detected by a photodiode.

-

Signal Analysis: The photodetector output contains a DC component and an AC component at the modulation frequency. A lock-in amplifier is used to selectively measure the amplitude of the AC signal, which is proportional to the electro-optic coefficient. By analyzing the relationship between the modulated signal, the DC signal, and the applied voltage, the electro-optic coefficients can be calculated.

Fabry-Pérot Interferometry

Fabry-Pérot interferometry is another powerful technique for determining electro-optic coefficients. This method involves placing the this compound crystal within a Fabry-Pérot cavity, which consists of two parallel, highly reflective mirrors. The transmission of the cavity is highly sensitive to changes in the optical path length, which is modulated by the applied electric field.

Experimental Workflow:

Caption: Workflow of the Fabry-Pérot interferometry method.

Detailed Methodology:

-

Sample Preparation: A this compound crystal with parallel, polished faces is placed between two highly reflective mirrors, forming a Fabry-Pérot etalon. Electrodes are applied to the crystal to allow for the application of an electric field.

-

Optical Setup: A narrow-linewidth, tunable laser is used to probe the transmission spectrum of the Fabry-Pérot cavity. The light transmitted through the cavity is detected by a photodiode.

-

Measurement of Transmission Spectrum: The laser wavelength is scanned, and the transmitted intensity is recorded as a function of wavelength to determine the resonance peaks of the cavity.

-

Modulation: A DC or low-frequency AC voltage is applied to the this compound crystal. This changes the refractive index of the crystal, which in turn shifts the resonance frequencies of the Fabry-Pérot cavity.

-

Analysis of Resonance Shift: The shift in the position of the transmission peaks is measured as a function of the applied voltage.

-

Calculation of Electro-optic Coefficient: The electro-optic coefficient is calculated from the magnitude of the resonance frequency shift, the applied voltage, the thickness of the crystal, and the refractive index of the material.

Conclusion

The electro-optic properties of this compound crystals are central to their utility in advanced photonic applications. While a complete characterization of its full electro-optic tensor over a broad wavelength range is an ongoing area of research, the available data indicates that this compound possesses a very large electro-optic response. The experimental techniques outlined in this guide, such as the Teng-Man method and Fabry-Pérot interferometry, provide robust frameworks for the precise determination of these crucial parameters. Further research to fully map the wavelength dispersion of all electro-optic coefficients will be critical for the design and optimization of next-generation electro-optic devices and efficient THz sources based on this remarkable organic crystal.

References

Second harmonic generation (SHG) efficiency in DSTMS

An In-depth Technical Guide to Second Harmonic Generation (SHG) Efficiency in DSTMS

For researchers, scientists, and professionals in drug development, understanding the nonlinear optical (NLO) properties of advanced materials is crucial for applications in imaging, sensing, and spectroscopy. The organic crystal 4-N,N-dimethylamino-4′-N′-methyl-stilbazolium 2,4,6-trimethylbenzenesulfonate (this compound) has emerged as a highly promising material due to its exceptional second-order nonlinear optical activity. This guide provides a comprehensive overview of the Second Harmonic Generation (SHG) efficiency in this compound, detailing its fundamental optical properties, experimental methodologies, and comparative performance.

Core Optical Properties of this compound

This compound is an organic salt crystal known for its large nonlinear optical coefficients and favorable properties for frequency conversion applications.[1] Its molecular structure, featuring a positively charged stilbazolium chromophore and a negatively charged trimethylbenzenesulfonate anion, is engineered to override the natural tendency for antiparallel alignment, resulting in a noncentrosymmetric crystal structure essential for second-order nonlinear effects like SHG.[1][2]

Linear Optical Properties

The linear optical characteristics of this compound, such as its refractive index and absorption profile, are fundamental to its performance in nonlinear applications. The crystal exhibits significant birefringence and low absorption in key wavelength ranges, which are advantageous for phase-matching.[1][2]

| Property | Value | Wavelength / Conditions |

| Principal Refractive Indices | n₁ = 2.026 ± 0.006 | Measured from 0.6 to 1.6 µm[2] |

| n₂ = 1.627 ± 0.004 | Measured from 0.6 to 1.6 µm[2] | |

| n₃ = 1.579 ± 0.005 | Measured from 0.6 to 1.6 µm[2] | |

| Birefringence (Δn) | ~0.5 | At 1.55 µm (between n₁ and n₂)[1][2] |

| Transparency Range | 600 nm to 2000 nm | [1][2] |

| Absorption Coefficient (α) | < 0.7 cm⁻¹ | In the telecommunication range (~1.55 µm)[1][2] |

| < 1 cm⁻¹ | Between 800 nm and 1600 nm[3] |

Nonlinear Optical (NLO) Properties

The NLO properties of this compound are among the highest reported for organic crystals, making it exceptionally efficient for SHG and other parametric processes like terahertz (THz) wave generation.[1][3] The dominant tensor element, d₁₁₁, is a direct result of the preferential alignment of the chromophores within the crystal lattice.[1]

| Property | Value (pm/V) | Wavelength / Conditions |

| NLO Coefficient (d₁₁₁) | 214 ± 20 | At a fundamental wavelength of 1.9 µm[1][2] |

| NLO Coefficient (d₁₂₂) | 32 ± 4 | At a fundamental wavelength of 1.9 µm[1] |

| NLO Coefficient (d₂₁₂) | 25 ± 3 | At a fundamental wavelength of 1.9 µm[1] |

| Effective NLO Coefficient (d_eff) | > 25 | For parametric oscillation from 1 to 2.2 µm[1] |

| ~230 | For THz generation[3] |

SHG Efficiency and Performance

This compound has demonstrated superior SHG efficiency compared to both other organic crystals and standard inorganic materials like Beta Barium Borate (BBO).[4] Its performance is particularly notable in the near-infrared (NIR) region.

| Fundamental Wavelength | Laser Fluence | Max SHG Efficiency | Comparison |

| 1200 - 1550 nm | 0.88 ± 0.02 mJ/cm² | ~19.2% | DAST (~12.1%), PNPA (~18.7%), BBO (~3.1%)[4] |

| 1450 nm | ~0.22 mJ/cm² | Efficiency saturates | [4] |

| 2000 nm | 0.66 ± 0.02 mJ/cm² | ~3.8% | DAST (~2.3%), PNPA (~3.0%), BBO (~1.9%)[4] |

| 1064 nm | Not specified | ~2x that of KDP | [5] |

| 1064 nm | Not specified | ~0.7x that of urea | [5] |

At higher laser fluences, the SHG efficiency in this compound can saturate, a phenomenon attributed to the increased prevalence of multiphoton absorption.[4] For a fundamental wavelength of 1450 nm, this saturation effect becomes consistent at incident fluences as low as ~0.22 mJ/cm².[4]

The Principle of Phase Matching

Efficient SHG requires the conservation of momentum, a condition known as phase matching.[6][7] This means the wave vector of the generated second harmonic wave (k₂ω) must be twice the wave vector of the fundamental wave (kω). When this condition (Δk = 0) is met, the fundamental and second harmonic waves travel at the same velocity, allowing for constructive interference and a continuous transfer of energy to the second harmonic wave along the length of the crystal.[6][8][9]

In birefringent crystals like this compound, the refractive index depends on the polarization and propagation direction of light.[6] This property allows for phase matching to be achieved by carefully selecting the crystal orientation and the polarization of the incident laser beam.[10]

Experimental Protocol for SHG Measurement

Measuring the SHG efficiency of a this compound crystal involves a precise optical setup. The Maker-fringe technique is a common method used to determine the nonlinear optical tensor elements.[1][2] A generalized experimental workflow is described below.

Methodology

-

Laser Source : A tunable pulsed laser, such as an Optical Parametric Amplifier (OPA), provides the fundamental beam at the desired wavelength (e.g., in the 1200-2000 nm range). The pulse duration is typically in the femtosecond or picosecond regime.

-

Beam Preparation : The laser output is passed through a half-wave plate (λ/2) to control the polarization of the light incident on the crystal. A polarizing beam splitter can be used to ensure pure linear polarization.

-

Focusing : A lens (L1) focuses the fundamental beam onto the this compound crystal. The focusing conditions must be carefully controlled to manage the laser fluence and avoid optical damage.[4]

-

Crystal Mounting : The this compound crystal is mounted on a rotation stage. This allows for precise angular adjustment to achieve the optimal phase-matching angle for a given wavelength.[11]

-

SHG Generation : As the fundamental beam passes through the crystal, a second harmonic wave is generated at half the wavelength (e.g., 600-1000 nm).

-

Beam Collection and Filtering : A second lens (L2) collimates the output beams. A dichroic mirror and a band-pass filter are used to separate the generated second harmonic signal from the residual fundamental beam.

-

Detection : The intensity of the isolated SHG signal is measured using a photodiode or a power meter.

-

Data Acquisition : The SHG power is recorded as a function of input power, wavelength, or crystal orientation angle to determine the conversion efficiency and nonlinear coefficients.

References

- 1. Optica Publishing Group [opg.optica.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Characterization of organic crystals for second-harmonic generation [opg.optica.org]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

Methodological & Application

Growing High-Quality DSTMS Single Crystals: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the growth of high-quality single crystals of 4-dimethylamino-N-methyl-4-stilbazolium tosylate (DSTMS), a promising organic nonlinear optical material. These guidelines are intended for researchers in materials science, chemistry, and drug development who require pristine crystalline samples for their studies.

Introduction

4-dimethylamino-N-methyl-4-stilbazolium tosylate (this compound) is an organic salt that exhibits excellent second-order nonlinear optical (NLO) properties, making it a valuable material for applications in photonics, including terahertz (THz) wave generation and electro-optic modulation. The quality of the single crystals is paramount for achieving optimal device performance. This guide outlines the synthesis, purification, and crystal growth procedures necessary to obtain large, high-quality this compound single crystals.

Synthesis of this compound

The synthesis of this compound is typically achieved through a Knoevenagel condensation reaction.[1][2] This method involves the reaction of a pyridinium salt with an aromatic aldehyde in the presence of a basic catalyst.

Materials and Reagents

-

1,4-dimethyl pyridinium iodide

-

4-(dimethylamino)benzaldehyde

-

Piperidine

-

Methanol

-

Diethyl ether

Synthesis Protocol

A detailed protocol for a similar stilbazolium salt, 4-N,N-dimethylamino-4-N-methyl stilbazolium 2-formyl benzene sulfonate (DSFS), provides a useful reference for the synthesis of this compound. In a typical reaction, 1,4-dimethyl pyridinium iodide (e.g., 2.35 g) and 4-(dimethylamino)benzaldehyde (e.g., 1.5 g) are dissolved in methanol in a round-bottom flask.[1] A few drops of piperidine are added to the solution to catalyze the condensation reaction.[1][2] The mixture is then refluxed for several hours. After the reaction is complete, the resulting purple precipitate is collected and washed with diethyl ether to remove any unreacted starting materials.[1] The purified product is then dried in an oven.

Note: The molar ratios and reaction conditions should be optimized to maximize the yield and purity of the this compound product.

Purification of this compound

The purity of the starting material is critical for the growth of high-quality single crystals. Recrystallization is an effective method for purifying the synthesized this compound powder.

Purification Protocol

-

Dissolve the crude this compound powder in a minimal amount of hot methanol.

-

Gravity filter the hot solution to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal precipitation.

-

Collect the purified this compound crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold methanol to remove any remaining impurities.

-

Dry the purified crystals in a vacuum oven.

This process can be repeated until the desired purity is achieved. The purity of the this compound powder can be assessed by techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR).[3]

Crystal Growth Methodologies

Several solution-based crystal growth techniques can be employed to grow high-quality this compound single crystals. The choice of method will depend on the desired crystal size and quality. Methanol is the most commonly used solvent for growing this compound crystals.[1]

Solubility and Supersaturation

A crucial parameter for successful solution crystal growth is the control of supersaturation. The solubility of this compound in methanol increases with temperature.[1] Therefore, a supersaturated solution can be achieved by either slowly cooling a saturated solution or by slowly evaporating the solvent from a solution. A solubility study of the closely related DAST (4-dimethylamino-N-methyl-4-stilbazolium tosylate) in a methanol-acetone mixture highlights the importance of determining the solubility curve for the specific solvent system being used.[4]

Slow Cooling Method

The slow cooling method is a widely used technique for growing large, high-quality single crystals.

-

Prepare a saturated solution of purified this compound in methanol at an elevated temperature (e.g., 55°C).

-

Filter the hot, saturated solution into a clean, pre-warmed crystallization dish.

-

Seal the dish and place it in a temperature-controlled environment, such as a programmable oven or a water bath.

-

Slowly cool the solution to a temperature where nucleation is expected to occur (e.g., 43°C) at a very slow cooling rate. For the similar compound DAST, a cooling rate of 0.5°C/day has been successfully used.[5]

-

Once small seed crystals have formed, continue to cool the solution at a controlled, slow rate (e.g., 0.3°C/day to 1°C/day) to promote the growth of large single crystals.[5]

Caption: Workflow for the Slow Cooling Crystal Growth Method.

Slow Solvent Evaporation Method

The slow solvent evaporation technique is a simpler method that can also yield high-quality crystals.

-

Prepare a saturated or near-saturated solution of this compound in methanol at room temperature.

-

Filter the solution into a clean crystallization vessel (e.g., a beaker or a vial).

-

Cover the vessel with a perforated lid (e.g., parafilm with small pinholes) to allow for slow evaporation of the solvent.

-

Place the vessel in a location with a stable temperature and minimal vibrations.

-

Monitor the crystal growth over a period of several days to weeks. The rate of evaporation can be controlled by the number and size of the perforations in the lid.

Caption: Vapor Diffusion Setup for Crystal Growth.

Seeded Solution Growth Method

For growing larger single crystals with controlled orientation, the seeded solution growth method is preferred.

-

Prepare a slightly supersaturated solution of this compound in methanol at a specific temperature.

-

Select a small, high-quality this compound crystal to act as a seed. This seed crystal can be obtained from spontaneous nucleation in a previous experiment.

-

Mount the seed crystal on a holder and introduce it into the supersaturated solution.

-

Maintain the temperature of the solution precisely to control the supersaturation level and promote gradual growth on the seed crystal.

-

The crystal can be slowly rotated to ensure uniform growth.

Characterization of this compound Single Crystals

The quality of the grown this compound single crystals should be assessed using various characterization techniques.

| Parameter | Technique | Description |

| Crystalline Structure | Single-Crystal X-ray Diffraction (SCXRD) | Determines the crystal system, space group, and lattice parameters. Confirms the single-crystal nature. |

| Crystal Quality | High-Resolution X-ray Diffraction (HRXRD) | Measures the full width at half maximum (FWHM) of the rocking curve to assess crystalline perfection. |

| Optical Properties | UV-Vis-NIR Spectroscopy | Determines the optical transmission window and the cutoff wavelength. |

| Thermal Stability | Thermogravimetric Analysis (TGA) | Measures the decomposition temperature of the crystal. |

| Vibrational Modes | Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the functional groups present in the crystal. |

Data Presentation

The following table summarizes key parameters and reported values for this compound and the related DAST crystals. This data can be used as a benchmark for optimizing the crystal growth process.

| Property | This compound | DAST | Reference |

| Solvent for Crystal Growth | Methanol | Methanol, Methanol-Acetone | [1],[4] |

| Crystal Growth Method | Slow Cooling, Slow Solvent Evaporation | Slow Cooling | [1],[5] |

| Cooling Rate (Slow Cooling) | - | 0.5 °C/day | [5] |

| Solubility in Methanol | High | - | |

| Solubility in Methanol-Acetone ( g/100ml ) | - | Increases with temperature (e.g., ~2.5 g at 25°C, ~6 g at 45°C) | [4] |

Logical Relationships in Crystal Growth

The quality of the final this compound single crystal is dependent on a complex interplay of several parameters. The following diagram illustrates the key relationships.

Caption: Factors Influencing this compound Crystal Quality.

References

- 1. Analysis of the growth and physicochemical properties of the newly developed stilbazolium derivative 4- N , N -dimethylamino-4- N -methyl stilbazolium ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05302K [pubs.rsc.org]

- 2. Growth, electrical and optical studies, and terahertz wave generation of organic NLO crystals: this compound - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

Application Notes and Protocols for Terahertz (THz) Generation in DSTMS

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the experimental setup and protocols for the generation of high-power, broadband terahertz (THz) radiation using the organic crystal 4-N,N-dimethylamino-4'-N'-methyl-stilbazolium 2,4,6-trimethylbenzenesulfonate (DSTMS). This compound is a highly efficient nonlinear optical crystal for THz generation via optical rectification of femtosecond laser pulses.

Principle of THz Generation in this compound